5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 1946817-91-9
Cat. No.: VC7131624
Molecular Formula: C9H12ClN5S
Molecular Weight: 257.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1946817-91-9 |
---|---|
Molecular Formula | C9H12ClN5S |
Molecular Weight | 257.74 |
IUPAC Name | 5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) |
Standard InChI Key | AWMRUURSRKIAMG-UHFFFAOYSA-N |
SMILES | CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
5-(1-Butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring linked to a 1H-pyrazole subunit. The pyrazole ring is substituted at the 1-position with a butyl group and at the 4-position with a chlorine atom, while the thiadiazole ring bears an amine group at the 2-position. The molecular formula is CHClNS, with a molecular weight of 308.78 g/mol.
Crystallographic and Conformational Insights
While crystallographic data for the exact compound are unavailable, studies on analogous structures reveal key trends. For instance, a related compound, 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, crystallizes in a monoclinic system with space group P2/n and unit cell parameters a = 19.8348(9) Å, b = 8.8376(3) Å, c = 23.8486(10) Å, and β = 97.646(4)° . The asymmetric unit contains two independent molecules with twist angles between the pyrazole and thiadiazole rings ranging from 8.06° to 39.56°, influenced by substituent steric effects . These findings suggest that the butyl and chloro groups in the target compound may induce similar conformational flexibility, impacting packing efficiency and intermolecular interactions.
Table 1: Comparative Molecular Data for Thiadiazole-Pyrazole Hybrids
Synthetic Methodologies
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves cyclization reactions or 1,3-dipolar cycloadditions. For the target compound, a plausible route draws from protocols used for analogous structures:
Key Reaction Pathways
-
Erlenmeyer Thioazlactone Cycloaddition:
Reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of EtN yields N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines via double 1,3-dipolar cycloaddition . Subsequent elimination of CO and PhCHSH generates the thiadiazole core . -
Hydrazinecarbothioamide Condensation:
Treatment of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with concentrated HSO forms thiadiazole rings through cyclodehydration .
Table 2: Synthetic Conditions for Thiadiazole-Pyrazole Hybrids
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cycloaddition | Hydrazonoyl chloride, EtN, RT, 12h | 85–92% | |
Cyclodehydration | HSO, ice bath → RT, 24h | 78% | |
Purification | Recrystallization (DMF) | >95% |
For the target compound, substituting phenyl groups with butyl and chloro substituents would require tailored hydrazonoyl chloride precursors and optimized reaction temperatures to manage steric hindrance.
Pharmacological and Biological Applications
Thiadiazole-pyrazole hybrids exhibit broad bioactivity, as highlighted in multiple studies:
Antimicrobial Activity
1,3,4-Thiadiazole derivatives demonstrate significant antibacterial and antifungal properties. For example, analogs with chlorophenyl substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The chloro group enhances membrane permeability, while the thiadiazole ring chelates microbial metalloenzymes .
Table 3: Bioactivity of Selected Analogues
Future Directions and Research Opportunities
-
Crystallography: Single-crystal X-ray diffraction studies are needed to resolve the compound’s conformational preferences.
-
Structure-Activity Relationships (SAR): Systematic modification of the butyl and chloro substituents could optimize pharmacokinetic profiles.
-
Targeted Drug Delivery: Encapsulation in liposomal or polymeric nanoparticles may enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume